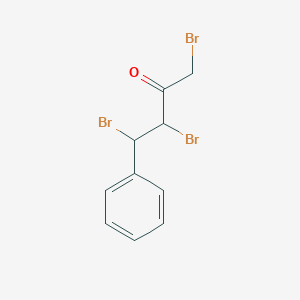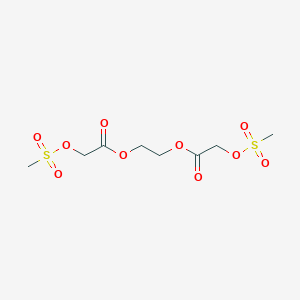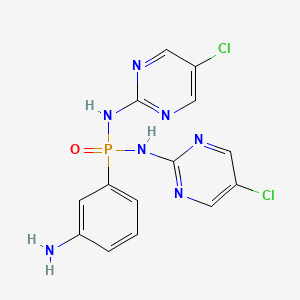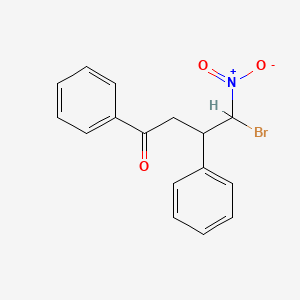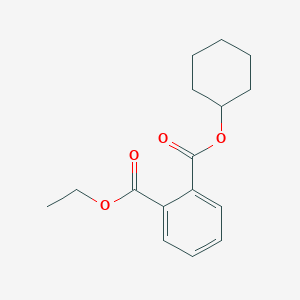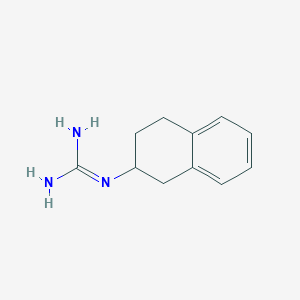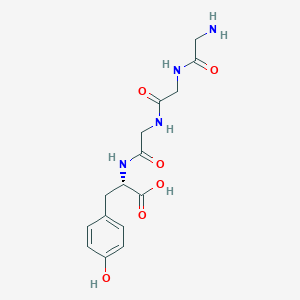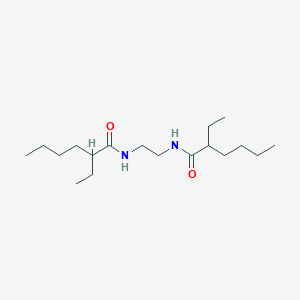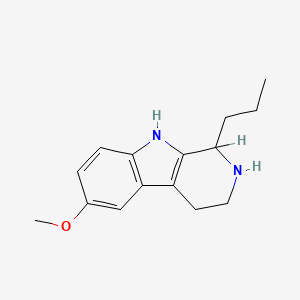
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole is a chemical compound with the molecular formula C15H20N2O It is a member of the beta-carboline family, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as p-toluenesulfonic acid.
Reaction Steps: The process may include steps like alkylation, cyclization, and reduction to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions such as temperature, pressure, and solvent choice being optimized for each specific reaction.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, oxidative stress, and cellular signaling, leading to its observed biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole can be compared with other beta-carboline derivatives:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: This compound is similar in structure but lacks the propyl group, leading to differences in its biological activity and applications.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another related compound with similar core structure but different substituents, affecting its reactivity and use in research.
Pinoline: A naturally occurring beta-carboline with known effects on serotonin uptake and monoamine oxidase-A activity, used as a reference compound in studies.
Propiedades
Número CAS |
5721-94-8 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
6-methoxy-1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H20N2O/c1-3-4-14-15-11(7-8-16-14)12-9-10(18-2)5-6-13(12)17-15/h5-6,9,14,16-17H,3-4,7-8H2,1-2H3 |
Clave InChI |
LOCMOGLQVKYNFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


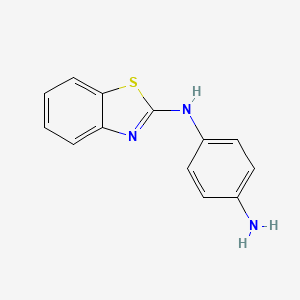
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
